molecular formula C7H8AsNNa2O6S B1679784 [(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT CAS No. 535-51-3

[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT

Cat. No.: B1679784
CAS No.: 535-51-3
M. Wt: 355.11 g/mol
InChI Key: DXOVFKCXTQMPEM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions to yield this compound. The reaction conditions often involve specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound is typically achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes. For instance, this compound may interact with enzymes or receptors, altering their activity and influencing cellular functions .

Comparison with Similar Compounds

[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT is compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as benzene, toluene, and phenol share some structural similarities with this compound but differ in their reactivity and applications.

    Uniqueness: this compound’s stability and specific reactivity patterns make it distinct from these similar compounds. .

Properties

IUPAC Name

disodium;[2-hydroxy-5-[hydroxy(oxido)arsoryl]anilino]methanesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10AsNO6S.2Na/c10-7-2-1-5(8(11,12)13)3-6(7)9-4-16(14)15;;/h1-3,9-10H,4H2,(H,14,15)(H2,11,12,13);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOVFKCXTQMPEM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[As](=O)(O)[O-])NCS(=O)[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8AsNNa2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301034194
Record name Phenarsone sulfoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301034194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535-51-3
Record name Phenarsone sulfoxylate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenarsone sulfoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301034194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM PHENARSONE SULFOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9260H9QVC4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT
Reactant of Route 2
[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT
Reactant of Route 3
[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT
Reactant of Route 4
[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT
Reactant of Route 5
[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT
Reactant of Route 6
[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT

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